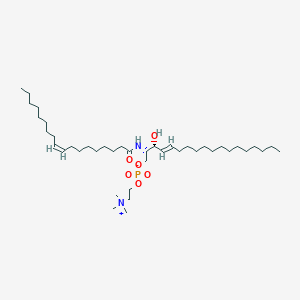

N-(9Z-octadecenoyl)-sphing-4-enine-1-phosphocholine

Description

Properties

IUPAC Name |

[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H81N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,32,34,39-40,44H,6-19,22-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/b21-20-,34-32+/t39-,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEADXWAAWCCDG-QDDWGVBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCC=CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCC/C=C\CCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H81N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001334466 | |

| Record name | N-Oleoylsphingomyelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001334466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

729.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | SM(d18:1/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

108392-10-5 | |

| Record name | N-Oleoylsphingomyelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108392105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Oleoylsphingomyelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001334466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SM(d18:1/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthesis of the Sphingosine Backbone

The sphingosine backbone (sphing-4-enine) is typically derived from serine and palmitoyl-CoA via a multi-step enzymatic pathway. Chemical synthesis involves protecting group strategies to isolate the 1-hydroxyl and 3-amino groups. For example, the 3-amino group is protected with a tert-butoxycarbonyl (Boc) group, while the 1-hydroxyl is masked with a trityl ether. The double bond at position 4 is introduced via a Wittig reaction between a C16 aldehyde and a phosphonium ylide.

Acylation with 9Z-Octadecenoyl Chloride

The protected sphingosine is acylated at the 2-amino position using 9Z-octadecenoyl (oleoyl) chloride. This reaction is performed in anhydrous dichloromethane under nitrogen atmosphere, with triethylamine as a base to scavenge HCl. The Boc group is subsequently removed via trifluoroacetic acid (TFA) treatment, yielding N-oleoylsphingosine.

Phosphorylation and Choline Attachment

Phosphorylation of the 1-hydroxyl group employs phosphoramidite chemistry. The hydroxyl is activated with 1H-tetrazole, followed by reaction with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. After oxidation with m-chloroperbenzoic acid (mCPBA), the cyanoethyl group is removed via β-elimination using ammonia. The resulting phosphate is quaternized with trimethylamine to form the phosphocholine moiety.

Table 1: Key Reaction Parameters for Chemical Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sphingosine Synthesis | Serine, palmitoyl-CoA, Wittig reaction | 45–55 |

| Acylation | Oleoyl chloride, Et₃N, CH₂Cl₂ | 85–90 |

| Phosphorylation | Phosphoramidite, 1H-tetrazole, mCPBA | 60–70 |

Enzymatic Synthesis Using Sphingomyelin Synthase-Related Protein (SMSr)

SMSr-Catalyzed Phosphoethanolamine Transfer

SMSr, localized in the endoplasmic reticulum, transfers phosphoethanolamine from phosphatidylethanolamine (PE) to ceramide, generating ceramide phosphoethanolamine (CPE) and DG. While SMSr primarily produces trace CPE, its phospholipase C (PLC) activity hydrolyzes phosphatidic acid (PA) and phosphatidylinositol (PI) to DG, which can be coupled with choline transferases to yield sphingomyelin.

Substrate Selectivity and Inhibitor Considerations

SMSr exhibits a strong preference for saturated and monounsaturated PA species (e.g., 16:0/18:1-PA) over polyunsaturated ones, with a Kₘ of 3.92 mol% for PA hydrolysis. This selectivity ensures the production of DG with acyl chains compatible with SM(d18:1/18:1(9Z)). Propranolol (a PAP inhibitor) and D609 (a PC-PLC inhibitor) reduce SMSr activity by 70–80%, necessitating inhibitor-free conditions for synthesis.

Table 2: Enzymatic Activities of SMSr

| Substrate | Activity (pmol/mg/min) | Selectivity vs. PA |

|---|---|---|

| 16:0/18:1-PA | 704.6 ± 46 | 1 (reference) |

| 16:0/18:1-PI | 32.4 ± 5.6 | 0.046 |

| 16:0/18:1-PE | 18.2 ± 2.1 | 0.026 |

Purification and Characterization Techniques

Thin-Layer Chromatography (TLC)

Post-synthesis purification employs TLC with a solvent system of chloroform/methanol/water/acetic acid (65:25:4:1, v/v). SM(d18:1/18:1(9Z)) migrates with an Rₓ of 0.45–0.50, distinct from ceramide (Rₓ = 0.75) and DG (Rₓ = 0.85).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC using a C18 column (4.6 × 250 mm) and isocratic elution with acetonitrile/methanol/water (60:30:10, v/v) resolves SM(d18:1/18:1(9Z)) at 12.3 minutes. Detection via evaporative light scattering (ELS) ensures sensitivity without derivatization.

Mass Spectrometric Analysis

LC-MS/MS confirms molecular identity with a precursor ion at m/z 689.5598 [M+H]⁺ and fragment ions at m/z 303.2308 (oleoyl acylium) and 184.0733 (phosphocholine headgroup). Collision cross-section (CCS) values of 286.8 Ų ([M+H]⁺) and 289.6 Ų ([M+HCOO]⁻) in nitrogen gas further validate the structure.

Table 3: Mass Spectrometry Parameters

| Ion Adduct | m/z (Observed) | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 689.5598 | 286.8 |

| [M+HCOO]⁻ | 690.5614 | 289.6 |

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(9Z-octadecenoyl)-sphing-4-enine-1-phosphocholine undergoes various chemical reactions, including:

Oxidation: The double bond in the fatty acid chain can be oxidized using reagents like potassium permanganate or ozone.

Reduction: The carbonyl group in the sphingoid base can be reduced using reducing agents such as sodium borohydride.

Substitution: The phosphocholine head group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of epoxides or diols.

Reduction: Formation of alcohols.

Substitution: Formation of derivatives with different head groups.

Scientific Research Applications

Biochemical Signaling and Membrane Dynamics

Role in Membrane Structure:

Sphingomyelin is an integral component of cellular membranes, particularly in lipid rafts—microdomains that facilitate signaling pathways. It interacts with cholesterol to form liquid-ordered domains, which are essential for protein localization and function .

Cell Signaling:

Sphingomyelin metabolism produces bioactive sphingolipids, such as ceramides and sphingosine, which are involved in cell signaling pathways related to apoptosis, proliferation, and inflammation .

Therapeutic Applications

Neuroprotection:

Research indicates that sphingomyelin derivatives can provide neuroprotective effects in models of neurodegenerative diseases. For instance, studies have shown that this compound can modulate neuronal cell death pathways in conditions like Alzheimer's disease .

Drug Delivery Systems:

Due to its amphiphilic nature, sphingomyelin is utilized in the development of liposomes for drug delivery. These liposomes can encapsulate hydrophilic drugs and enhance their bioavailability while reducing toxicity .

Lipidomics Research

Metabolomic Studies:

Sphingomyelin is frequently analyzed in lipidomics studies to understand its role in metabolic diseases. Advanced mass spectrometry techniques enable the profiling of sphingomyelin levels in various biological samples, providing insights into disease mechanisms .

Case Study: Lipid Profiling in Disease Models

A study employing high-resolution mass spectrometry identified alterations in sphingomyelin levels associated with non-alcoholic fatty liver disease (NAFLD). The findings suggest that sphingomyelin may serve as a biomarker for disease progression .

Cancer Research

Tumor Microenvironment:

Sphingomyelin metabolism is altered in cancer cells, influencing the tumor microenvironment and immune response. Research has indicated that manipulating sphingomyelin levels can affect tumor growth and metastasis .

Case Study: Sphingolipid Modulation in Cancer Therapy

In a recent study, the administration of sphingomyelin was shown to inhibit tumor growth in mouse models of breast cancer by inducing apoptosis through ceramide accumulation .

Applications in Vaccine Development

Adjuvant Systems:

Sphingomyelin derivatives are being explored as adjuvants in vaccine formulations due to their ability to enhance immune responses. They can improve antigen presentation and stimulate T-cell responses .

Data Summary

Mechanism of Action

The mechanism of action of N-(9Z-octadecenoyl)-sphing-4-enine-1-phosphocholine involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with specific receptors and enzymes, modulating cellular processes such as apoptosis and inflammation. The compound’s effects are mediated through its interaction with sphingolipid metabolic pathways and its ability to act as a second messenger in signal transduction.

Comparison with Similar Compounds

Key Observations:

Acyl Chain Saturation: The 18:1(9Z) acyl chain in the target compound introduces membrane fluidity compared to saturated analogs like N-(octadecanoyl)-sphing-4-enine-1-phosphocholine (18:0), which forms more ordered lipid domains .

Sphingoid Base : Sphinganine (d18:0)-containing analogs lack the 4E double bond, reducing conformational flexibility and impairing interactions with cholesterol in lipid rafts .

Functional Implications : The 18:1(9Z) variant is preferentially enriched in plasma membranes of cancer cells, correlating with enhanced survival signaling .

Physical and Analytical Differentiation

Collision Cross-Section (CCS) and Ion Mobility Spectrometry

This compound exhibits distinct CCS values (e.g., 287.60 Ų in positive ion mode), enabling differentiation from isomers like N-(9Z-tetradecenoyl)-sphing-4-enine (245.83 Ų) via ion mobility spectrometry .

Functional and Pathological Comparisons

Metabolic Roles

- Target Compound : Elevated in saliva of caries patients, suggesting a role in oral biofilm formation .

- N-(octadecanoyl)-sphing-4-enine-1-phosphocholine: Overrepresented in colorectal cancer tissues, promoting pro-survival signaling .

- N-(tetradecanoyl)-sphing-4-enine: Associated with neurodegenerative diseases due to altered sphingosine-1-phosphate metabolism .

Membrane Interactions

This compound disrupts model membranes more effectively than saturated analogs, as shown in Langmuir monolayer studies . This property is critical for its role in membrane fusion and viral entry mechanisms .

Research Findings and Clinical Relevance

- Multiomics Studies : The compound is a biomarker in saliva for dental caries, with 2.3-fold higher abundance in caries-positive cohorts compared to controls .

- Drug Delivery: Analogous glycerophospholipids (e.g., 1-hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine) are used in liposomal formulations, but sphingomyelins like the target compound offer superior stability for neurological drug delivery .

Biological Activity

N-(9Z-octadecenoyl)-sphing-4-enine-1-phosphocholine, also known as sphingomyelin (SM) with a specific acyl chain, is a bioactive lipid that plays significant roles in various biological processes. This compound is part of the sphingolipid family, which is crucial in cellular signaling, membrane structure, and function. This article delves into its biological activity, including its metabolic pathways, physiological roles, and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of a sphingosine backbone with a 9Z-octadecenoyl acyl chain and a phosphocholine head group. The structure can be represented as follows:

This lipid exhibits unique properties due to its unsaturated fatty acid chain, influencing membrane fluidity and protein interactions.

1. Cell Signaling

Sphingomyelins like this compound are involved in signal transduction pathways. They can modulate cellular responses through the generation of bioactive metabolites such as ceramide and sphingosine-1-phosphate (S1P). These metabolites are implicated in various cellular processes including apoptosis, proliferation, and inflammation .

2. Membrane Structure

As a component of cell membranes, this compound contributes to membrane integrity and functionality. Its presence in lipid rafts facilitates the clustering of signaling molecules, influencing receptor activation and downstream signaling cascades .

3. Role in Disease

Research indicates that alterations in sphingolipid metabolism, including changes in sphingomyelin levels, are associated with several diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. For example, increased levels of S1P derived from sphingomyelin have been linked to tumor progression and metastasis .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Cancer Metabolism : A study demonstrated that sphingomyelin metabolism influences cancer cell survival by modulating apoptosis pathways. Inhibition of sphingomyelin synthase led to increased ceramide levels, promoting apoptosis in cancer cells .

- Neuroprotective Effects : Another study highlighted the neuroprotective role of sphingomyelin in models of neurodegeneration. The compound was shown to mitigate oxidative stress-induced neuronal death by enhancing autophagy pathways .

Table: Biological Activities and Effects

Q & A

Q. How can researchers determine the structural identity and purity of N-(9Z-octadecenoyl)-sphing-4-enine-1-phosphocholine in experimental samples?

- Methodological Answer : Structural confirmation requires tandem mass spectrometry (MS/MS) to verify the exact mass (728.5832 Da) and fragmentation patterns, complemented by nuclear magnetic resonance (NMR) to resolve double-bond geometry (e.g., 9Z configuration) and stereochemistry . Purity assessment involves high-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) to separate and quantify lipid species, particularly distinguishing it from isomers like SM(d18:0/18:1(9Z)) (730.5989 Da) .

Q. What analytical techniques differentiate this compound from structurally similar sphingomyelins?

- Methodological Answer : Utilize high-resolution mass spectrometry (HR-MS) to resolve mass differences between isomers (e.g., SM(d18:2/18:1) at 726.5676 Da vs. SM(d18:1/18:1(9Z)) at 728.5832 Da) . Pair this with collision-induced dissociation (CID) to identify acyl chain fragmentation patterns. For isomers with identical masses (e.g., SM(d18:0/18:2) and SM(d18:2/18:0)), employ ion mobility spectrometry (IMS) to separate based on conformational differences .

Advanced Research Questions

Q. How should experimental designs be structured to investigate the biophysical behavior of this compound in membrane models?

- Methodological Answer : Apply a factorial design to systematically vary parameters like temperature, pH, and lipid composition (e.g., cholesterol content). Use Langmuir monolayer assays to measure surface pressure-area isotherms, complemented by molecular dynamics (MD) simulations to model phase transitions . Validate findings with fluorescence anisotropy to assess membrane fluidity .

Q. What methodological approaches resolve contradictions in phase behavior data for this compound across studies?

- Methodological Answer : Conduct meta-analysis of published data to identify variables causing discrepancies (e.g., hydration levels, buffer ionic strength). Replicate experiments under standardized conditions using differential scanning calorimetry (DSC) to compare phase transition temperatures. Cross-validate with atomic force microscopy (AFM) to visualize domain formation .

Q. How can researchers optimize the synthesis of this compound for high-yield, reproducible production?

- Methodological Answer : Implement Design of Experiments (DoE) to test factors like reaction time, solvent polarity, and catalyst concentration. Use response surface methodology (RSM) to model interactions and identify optimal conditions . Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using flash chromatography .

Methodological Frameworks for Data Analysis

Q. What statistical methods are appropriate for analyzing lipidomic datasets involving this compound?

- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis (PCA) or partial least squares discriminant analysis (PLS-DA)) to identify lipid species correlating with experimental conditions. Normalize data using internal standards (e.g., deuterated sphingomyelins) and validate with false discovery rate (FDR) correction .

Q. How can computational tools enhance the study of this compound’s interactions with proteins?

- Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) to predict binding affinities with membrane receptors. Validate predictions via surface plasmon resonance (SPR) to measure kinetic parameters (ka, kd). Integrate results with machine learning models to refine interaction hypotheses .

Handling Technical Challenges

Q. What strategies mitigate oxidation or degradation of this compound during storage?

Q. How can researchers validate the biological relevance of in vitro findings for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.